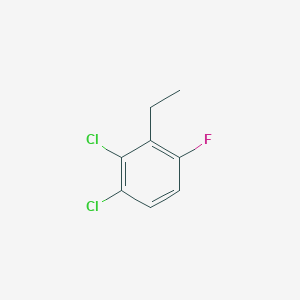
1,2-Dichloro-3-ethyl-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-3-ethyl-4-fluorobenzene is an aromatic compound with the molecular formula C8H7Cl2F It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one ethyl group, and one fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-ethyl-4-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the ethyl group. Subsequent halogenation reactions can introduce the chlorine and fluorine atoms at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often start with the chlorination of benzene to form dichlorobenzene, followed by alkylation and fluorination steps under controlled conditions to ensure the correct substitution pattern.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloro-3-ethyl-4-fluorobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions where electrophiles replace one of the hydrogen atoms on the benzene ring.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups like chlorine and fluorine can make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions
EAS Reactions: Common reagents include halogens (e.g., Br2, Cl2) and Lewis acids (e.g., AlCl3, FeCl3).
NAS Reactions: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.
Major Products Formed
EAS Reactions: Substituted benzene derivatives with new electrophilic groups.
NAS Reactions: Substituted benzene derivatives with new nucleophilic groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-3-ethyl-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-3-ethyl-4-fluorobenzene in chemical reactions involves the interaction of its substituents with various reagents. For example, in electrophilic aromatic substitution, the electron-donating ethyl group and electron-withdrawing chlorine and fluorine atoms influence the reactivity and orientation of the benzene ring. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichloro-4-fluorobenzene: Similar structure but lacks the ethyl group.
1,2-Dichloro-3-methyl-4-fluorobenzene: Similar structure with a methyl group instead of an ethyl group.
1,2-Dichloro-4-ethylbenzene: Similar structure but lacks the fluorine atom.
Uniqueness
1,2-Dichloro-3-ethyl-4-fluorobenzene is unique due to the specific combination of substituents on the benzene ring
Eigenschaften
Molekularformel |
C8H7Cl2F |
|---|---|
Molekulargewicht |
193.04 g/mol |
IUPAC-Name |
1,2-dichloro-3-ethyl-4-fluorobenzene |
InChI |
InChI=1S/C8H7Cl2F/c1-2-5-7(11)4-3-6(9)8(5)10/h3-4H,2H2,1H3 |
InChI-Schlüssel |
QEKRUHFZXMUFRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


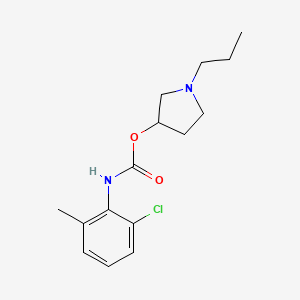
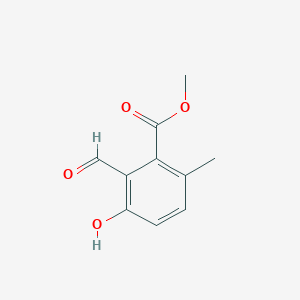
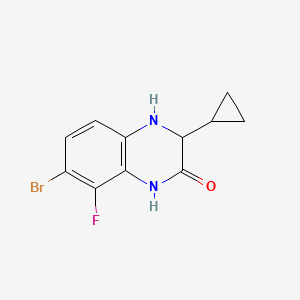
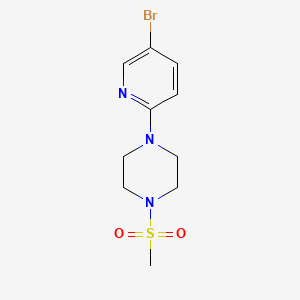

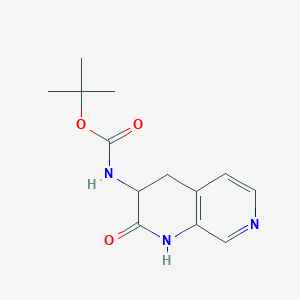
![Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13940528.png)


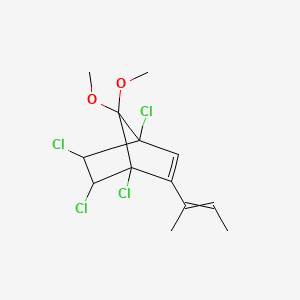
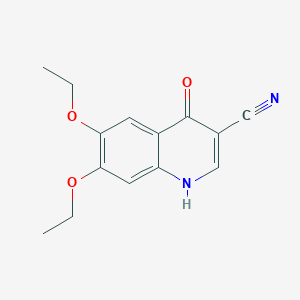
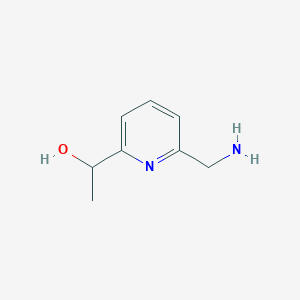

![N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide](/img/structure/B13940577.png)
